2-Fluoro-3-iodopyridine
Overview
Description
Synthesis Analysis
The synthesis of halogen-rich pyridines, including 2-fluoro-3-iodopyridine, typically involves halogen dance reactions. These reactions allow for the introduction of different halogens into the pyridine ring, resulting in highly functionalized intermediates suitable for further chemical transformations. For example, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the versatility of halogen dance reactions in accessing such halogen-rich pyridine derivatives (Wu et al., 2022).
Molecular Structure Analysis
The molecular structure of 2-fluoro-3-iodopyridine and related compounds has been studied using various spectroscopic and computational methods. Vibrational spectroscopy, including infrared and Raman, along with ab initio and DFT calculations, have provided insights into the bond distances, angles, and overall geometry of these molecules. These studies reveal that the presence of halogens, particularly fluorine and iodine, significantly influences the electronic and structural properties of the pyridine ring (Boopalachandran & Laane, 2011).
Chemical Reactions and Properties
2-Fluoro-3-iodopyridine participates in various chemical reactions, leveraging the reactivity of its halogen atoms. For instance, radiofluorination reactions allow for the incorporation of fluorine-18, a radioisotope used in positron emission tomography (PET) imaging. This demonstrates the compound's utility in synthesizing radiolabeled molecules for biomedical applications (Pauton et al., 2019). Additionally, photoredox-mediated coupling reactions facilitate the synthesis of diversely substituted fluoropyridines, showcasing the compound's versatility in organic synthesis (Scherbinina et al., 2017).
Physical Properties Analysis
The physical properties of 2-fluoro-3-iodopyridine, such as its melting point, boiling point, and solubility, are crucial for its handling and application in chemical synthesis. While specific studies on these properties were not directly identified, the general principles of organic chemistry suggest that the presence of halogens can significantly affect these properties, influencing the compound's behavior in different solvents and under various temperature conditions.
Chemical Properties Analysis
2-Fluoro-3-iodopyridine's chemical properties are characterized by its reactivity towards nucleophilic substitution and cross-coupling reactions, attributed to the presence of fluorine and iodine atoms. These properties make it an ideal candidate for the synthesis of complex organic molecules, including pharmaceuticals and materials science applications. The fluorine atom, in particular, can enhance the molecule's stability and influence its reactivity patterns, making 2-fluoro-3-iodopyridine a valuable synthetic intermediate (Verniest et al., 2010; Daykin et al., 2010).
Scientific Research Applications
“2-Fluoro-3-iodopyridine” is a chemical compound with the molecular formula C5H3FIN and a molecular weight of 222.99 . It appears as a white to light yellow powder or crystal . This compound is used in various fields, including:
- Pharmaceuticals : It’s used as an intermediate in the synthesis of bulk pharmaceutical agents .
- Chemistry : It’s used in fluorination reactions, serving as a fluorinated building block .
- Laboratory Research : It’s used as a reagent in laboratory chemicals .
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Food, Drug, Pesticide or Biocidal Product Use : This compound may be used in the production of food, drugs, pesticides, or biocidal products .
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Synthesis of β-Carboline : Although the exact compound used is 3-Fluoro-4-iodopyridine, it’s worth noting that similar compounds can be used as key building blocks for the synthesis of β-carboline . β-carboline finds extensive applications in anti-cancer treatments, neuroenhancement, and neuroprotection .
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Buchwald-Hartwig Amination : “2-Fluoro-3-iodopyridine” can be used in the Buchwald-Hartwig Amination process . This is a chemical reaction that involves the palladium-catalyzed coupling of amines with aryl halides . It’s a valuable method in the synthesis of complex organic molecules such as pharmaceuticals and natural products .
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Fluorinated Building Blocks : “2-Fluoro-3-iodopyridine” can serve as a fluorinated building block . Fluorinated compounds have unique properties and are used in a variety of fields, including pharmaceuticals, agrochemicals, and materials science .
Safety And Hazards
2-Fluoro-3-iodopyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . Therefore, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Future Directions
Fluoropyridines, including 2-Fluoro-3-iodopyridine, are of high interest due to their unique physical, chemical, and biological properties . They are important building blocks for organic chemists and are a prominent scaffold found in a plethora of bioactive molecules . Therefore, the development of efficient methods to synthesize or to build-up polyfunctionalized pyridine derivatives is still of high demand .
properties
IUPAC Name |
2-fluoro-3-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FIN/c6-5-4(7)2-1-3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDCAXVNBOLWNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426560 | |
Record name | 2-Fluoro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-iodopyridine | |
CAS RN |
113975-22-7 | |
Record name | 2-Fluoro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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